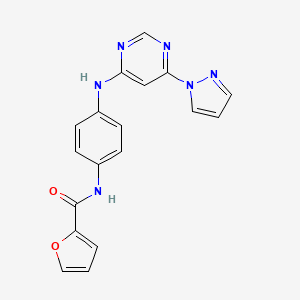

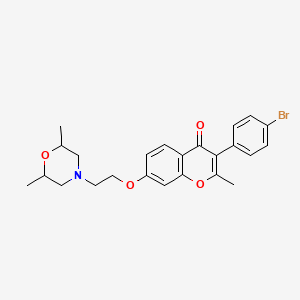

![molecular formula C17H13BrClNO4 B2593596 3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid CAS No. 314047-06-8](/img/structure/B2593596.png)

3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid

Overview

Description

“3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid” is a complex organic compound. It contains a propanoic acid group attached to a carbamoyl group, which is further attached to a phenyl ring. The phenyl ring is substituted with a 4-bromo-2-(4-chlorobenzoyl) group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a propanoic acid group, a carbamoyl group, and a phenyl ring with bromo and chlorobenzoyl substituents. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromo and chlorobenzoyl substituents on the phenyl ring. These groups could potentially participate in various types of reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, its solubility could be affected by the presence of the polar carboxylic acid and carbamoyl groups. Its melting point and density would also depend on the specific arrangement of its atoms and the types of intermolecular forces present .Scientific Research Applications

Anticancer Research

Cinnamic acid derivatives, which share structural similarities with the compound , have been extensively studied for their anticancer properties. These derivatives, due to their phenolic analogues, offer reactive sites for chemical modifications, making them significant in medicinal research as antitumor agents. Their underutilization in past decades contrasts with recent attention towards their antitumor efficacy, highlighting a resurgence in exploring these compounds for cancer treatment (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Environmental Toxins and Biodegradation

The review on chlorpropham (CIPC), a primary N-phenyl carbamate to which the specified compound is structurally related, discusses concerns about environmental impact and the toxic/carcinogenic potential of such compounds and their degradation products. Despite their breakdown, carbamates pose environmental risks, indicating the importance of studies on their biodegradation and the environmental fate of similar compounds (Margaret J. Smith & G. Bucher, 2012).

Pharmacological Review

Phenolic acids, including chlorogenic acid (CGA) and caffeic acid, demonstrate diverse biological and pharmacological effects such as antioxidant, anti-inflammatory, and neuroprotective activities. These properties are crucial for treating metabolic disorders, cardiovascular diseases, and obesity, underlining the pharmacological significance of compounds with similar structures (M. Naveed et al., 2018).

Biomass-derived Chemicals

Levulinic acid, produced entirely from biomass and featuring functional groups akin to those in the specified compound, exemplifies the shift towards sustainable sources for drug synthesis and industrial chemicals. Its versatility in synthesis, potential for reducing drug synthesis costs, and environmental benefits underscore the importance of exploring related compounds for similar applications (Mingyue Zhang et al., 2021).

Chemical Synthesis and Heterocycles

The unique reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which share functional similarities with the compound of interest, highlights the versatility of such chemicals in synthesizing a broad range of heterocyclic compounds. This reactivity facilitates the creation of innovative molecules for various applications, from dyes to pharmaceuticals, illustrating the potential for compounds with similar structures (M. A. Gomaa & H. Ali, 2020).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with “3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid” would depend on various factors, including its specific physical and chemical properties, the conditions under which it is handled, and the nature of any reactions it might undergo. It’s always important to refer to the relevant safety data sheets and other safety information when handling this or any other chemical compound .

properties

IUPAC Name |

4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClNO4/c18-11-3-6-14(20-15(21)7-8-16(22)23)13(9-11)17(24)10-1-4-12(19)5-2-10/h1-6,9H,7-8H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTKFRDMFZDFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320161 | |

| Record name | 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |

CAS RN |

314047-06-8 | |

| Record name | 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)

![4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2593515.png)

![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593516.png)

![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)

![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)

![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)

![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2593527.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone](/img/structure/B2593535.png)